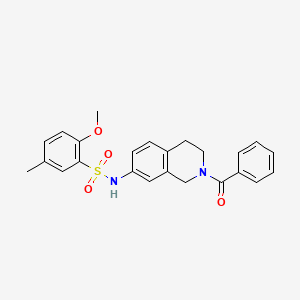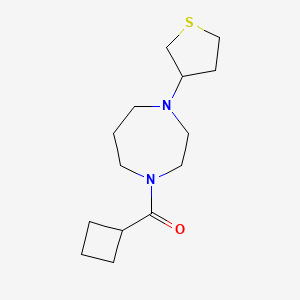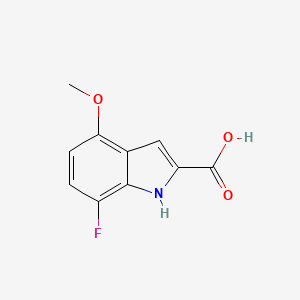
7-fluoro-4-methoxy-1H-indole-2-carboxylic Acid
Vue d'ensemble
Description
7-Fluoro-4-methoxy-1H-indole-2-carboxylic Acid is a chemical compound with the molecular formula C10H8FNO3 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Molecular Structure Analysis
The molecular weight of this compound is 209.17 . More detailed structural analysis is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved data. It is known that the compound has a molecular weight of 209.17 .Applications De Recherche Scientifique
Chemical Synthesis and Environmental Applications
While specific studies directly addressing 7-fluoro-4-methoxy-1H-indole-2-carboxylic acid were not identified, research on related fluorinated carboxylic acids and indole derivatives provides insight into potential applications and implications of similar compounds in scientific research. These can range from environmental assessments of fluorinated alternatives to applications in drug synthesis and the exploration of natural compounds' structure-activity relationships.
Environmental Impact of Fluorinated Compounds : Fluorinated carboxylic acids, such as perfluoroalkyl carboxylic acids (PFCAs), have been studied for their environmental persistence and potential health impacts. Such research is crucial for understanding the ecological and human health risks associated with fluorinated compounds, which may share structural similarities with this compound. Studies have focused on the environmental releases, persistence, and biotic exposure of these substances, highlighting the need for comprehensive risk assessment and management (Wang et al., 2013).
Indole Synthesis and Applications : The synthesis of indole and its derivatives has been a significant area of research due to the indole nucleus's presence in many natural products and pharmaceuticals. A comprehensive review of methods for indole synthesis, including those that might be applicable to the synthesis of this compound, categorizes various strategies for constructing the indole core. This synthesis knowledge is foundational for developing new drugs and understanding biological mechanisms (Taber & Tirunahari, 2011).
Drug Synthesis and Pharmacological Importance : Carboxylic acids, including those derived from biomass like levulinic acid, serve as precursors for synthesizing a wide array of value-added chemicals, including pharmaceuticals. The flexibility offered by the carboxylic and carbonyl functional groups aids in creating diverse and potent drugs. This relevance extends to compounds like this compound, which could play a role in synthesizing novel therapeutic agents (Zhang et al., 2021).
Biological Activities of Carboxylic Acids : Natural carboxylic acids from plants exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship of these compounds, such as benzoic acid and its derivatives, indicates that minor modifications to the carboxylic acid structure can significantly impact bioactivity. This insight is valuable for designing and synthesizing new compounds with enhanced biological functions (Godlewska-Żyłkiewicz et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 7-Fluoro-4-Methoxy-1H-Indole-2-Carboxylic Acid It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets, leading to a variety of changes that contribute to their biological activities .
Biochemical Pathways
The exact biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties of This compound The compound has a predicted density of 1466±006 g/cm3 and a predicted boiling point of 4649±400 °C . It is slightly soluble in DMSO and Methanol . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of This compound Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The compound is recommended to be stored in a -20°c freezer , suggesting that temperature may play a role in maintaining its stability.
Propriétés
IUPAC Name |
7-fluoro-4-methoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-8-3-2-6(11)9-5(8)4-7(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIRPPJGVZXBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-fluorophenyl)oxalamide](/img/structure/B2577998.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2577999.png)
![[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B2578000.png)
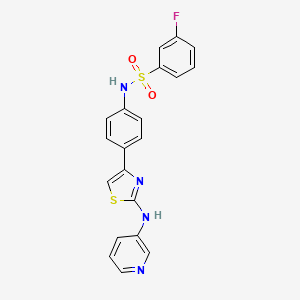
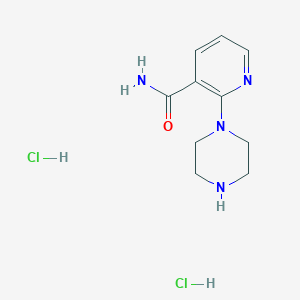
![4-Cyclobutyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2578006.png)
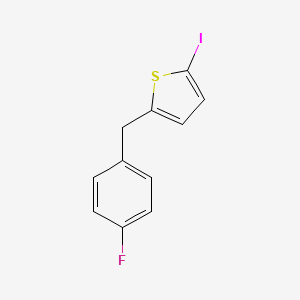
amine](/img/structure/B2578010.png)
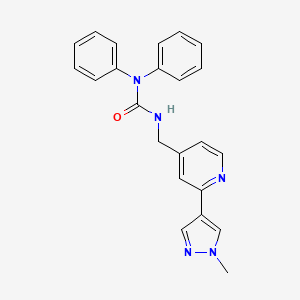
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2578012.png)
![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2578013.png)
